molecular formula C11H15N3O2 B1527491 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol CAS No. 1251365-98-6

1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol

Cat. No. B1527491
CAS RN: 1251365-98-6
M. Wt: 221.26 g/mol
InChI Key: NTDSRVRFYXJDLX-UHFFFAOYSA-N
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Description

“1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol” is a compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is a derivative of piperidine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C11H15N3O2), molecular weight (221.26 g/mol), and its structure .

Scientific Research Applications

2. Role in Hydrodenitrogenation Studies In studies of hydrodenitrogenation (HDN), compounds such as 2-methylpiperidine, which are structurally akin to 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol, have been used to understand the process of pyridine ring hydrogenation and nitrogen removal. This research has implications for chemical reactions involving nitrogen-containing heterocycles (Egorova et al., 2002).

3. Piperidine Synthesis in Organic Chemistry The synthesis of piperidines, closely related to this compound, is crucial in medicinal chemistry. Novel methodologies for creating chiral piperidines, such as enantioselective, radical-mediated δ C-H cyanation, highlight the significance of piperidine structures in drug development (Zhang et al., 2019).

4. Application in Reversible Hydrogen Storage Research on substituted piperidines for use as reversible organic hydrogen storage liquids has shown that structures like 4-aminopiperidine enhance the rate of catalytic dehydrogenation. This is relevant for the development of hydrogen-powered fuel cells, indicating the potential of such compounds in energy storage solutions (Cui et al., 2008).

5. Antimicrobial Activity of Piperidine Analogs Studies on the antimicrobial properties of novel piperine analogs, which are derivatives of piperidine structures, have shown enhanced activity against various bacterial and fungal strains. This suggests the potential of this compound analogs in developing new antimicrobial agents (Amperayani et al., 2018).

properties

IUPAC Name

(4-aminopyridin-2-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-1-4-13-10(7-8)11(16)14-5-2-9(15)3-6-14/h1,4,7,9,15H,2-3,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDSRVRFYXJDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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